A Spectroscopic Guide to 2-(2-Piperidinyl)acetamide Hydrochloride: Structure, Characterization, and Analysis
A Spectroscopic Guide to 2-(2-Piperidinyl)acetamide Hydrochloride: Structure, Characterization, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-(2-Piperidinyl)acetamide hydrochloride is a key chemical entity, recognized for its role as a potential intermediate in the synthesis of various pharmaceutical agents. A comprehensive understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in research and development settings. This technical guide provides a detailed exploration of the spectroscopic signature of 2-(2-Piperidinyl)acetamide hydrochloride, focusing on Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the spectral data, this document serves as an essential resource for scientists engaged in the synthesis, analysis, and application of this compound and its derivatives.
Introduction: The Structural Significance of 2-(2-Piperidinyl)acetamide Hydrochloride
The molecular architecture of 2-(2-Piperidinyl)acetamide hydrochloride combines a saturated heterocyclic piperidine ring with a primary acetamide functional group. The piperidine moiety is a prevalent scaffold in a multitude of natural products and synthetic drugs, valued for its conformational flexibility and its ability to engage in specific molecular interactions. The acetamide group, a common functional group in pharmaceuticals, contributes to the molecule's polarity and hydrogen bonding capabilities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for pharmaceutical handling and formulation.
This guide will dissect the spectroscopic data expected for this molecule, providing a foundational understanding rooted in the principles of each analytical technique. While direct, published experimental spectra for this specific compound are not widely available, this guide will leverage established spectroscopic principles and data from closely related analogs to present a robust and predictive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 2-(2-Piperidinyl)acetamide hydrochloride, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, their connectivity, and the stereochemistry of the molecule.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of 2-(2-Piperidinyl)acetamide hydrochloride is anticipated to exhibit a series of multiplets corresponding to the protons of the piperidine ring and the acetamide side chain. The hydrochloride form will result in the protonation of the piperidine nitrogen, leading to downfield shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-Piperidinyl)acetamide Hydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| Piperidine N-H₂⁺ | 9.0 - 10.0 | Broad singlet | 2H | Exchangeable with D₂O |
| Amide -NH₂ | 7.0 - 8.0 | Two broad singlets | 2H | Exchangeable with D₂O |
| Piperidine H-2 | 3.0 - 3.5 | Multiplet | 1H | Coupled to H-3 and CH₂ |
| Piperidine H-6 (axial & equatorial) | 2.8 - 3.2 | Multiplets | 2H | Coupled to H-5 |
| Acetamide -CH₂ | 2.3 - 2.8 | Multiplet | 2H | Coupled to H-2 |
| Piperidine H-3, H-4, H-5 | 1.4 - 2.0 | Complex multiplets | 6H | Overlapping signals |
Causality Behind Predictions:
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N-H₂⁺ Protons: The protons on the positively charged nitrogen are expected to be significantly deshielded, appearing far downfield as a broad signal due to rapid exchange and quadrupolar broadening.
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Amide Protons: The primary amide protons are also deshielded and often appear as two distinct broad singlets due to restricted rotation around the C-N bond.
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Piperidine Ring Protons: The protons on the carbons adjacent to the protonated nitrogen (H-2 and H-6) are deshielded compared to neutral piperidine. The H-2 proton, being adjacent to the acetamide substituent, will be further deshielded. The remaining ring protons (H-3, H-4, H-5) will appear as a complex series of overlapping multiplets in the aliphatic region.
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Acetamide Methylene Protons: The -CH₂- group protons are adjacent to both the piperidine ring and the carbonyl group, leading to a downfield shift into the 2.3 - 2.8 ppm range.
Experimental Protocol: Acquiring ¹H NMR Spectra
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Sample Preparation: Dissolve 5-10 mg of 2-(2-Piperidinyl)acetamide hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (NH).
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the identity of N-H protons, a D₂O exchange experiment can be performed.
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Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Piperidinyl)acetamide Hydrochloride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 170 - 175 |
| Piperidine C-2 | 55 - 60 |
| Piperidine C-6 | 45 - 50 |
| Acetamide -CH₂ | 40 - 45 |
| Piperidine C-4 | 25 - 30 |
| Piperidine C-3, C-5 | 20 - 25 |
Causality Behind Predictions:
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Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.
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Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C-2 and C-6) are deshielded. C-2, bearing the acetamide substituent, will be the most downfield of the piperidine carbons. The other ring carbons will appear in the aliphatic region. The chemical shifts of piperidine carbons are well-documented and provide a reliable basis for these predictions.[1]
Experimental Protocol: Acquiring ¹³C NMR Spectra
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Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
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Data Processing: Similar processing steps as for ¹H NMR are applied.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for 2-(2-Piperidinyl)acetamide Hydrochloride
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400 - 3100 (two bands) | Medium, Broad |
| N-H⁺ Stretch (Ammonium) | 3000 - 2500 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Strong |
| C=O Stretch (Amide I) | ~1680 | Strong |
| N-H Bend (Amide II) | ~1620 | Medium |
| C-N Stretch | 1420 - 1380 | Medium |
Causality Behind Predictions:
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N-H Stretches: The primary amide will show two N-H stretching bands (symmetric and asymmetric).[2][3] The protonated amine (ammonium) will exhibit a very broad and strong absorption in the 3000-2500 cm⁻¹ region.
-
C=O Stretch (Amide I band): This is typically a very strong and sharp absorption, characteristic of the carbonyl group in an amide.[4]
-
N-H Bend (Amide II band): This absorption arises from the in-plane bending of the N-H bonds of the primary amide.[2]
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrometric Data
-
Molecular Formula: C₇H₁₅ClN₂O
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Molecular Weight: 178.66 g/mol
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Parent Ion (as free base): The free base, 2-(2-piperidinyl)acetamide, has a molecular weight of 142.20 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 143.21.
Predicted Fragmentation Pattern:
The fragmentation of the parent ion is expected to be dominated by cleavages within the piperidine ring and the loss of the acetamide side chain.
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α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the loss of the acetamide side chain, resulting in a stable iminium ion.[5]
-
Loss of Ammonia: The primary amide can lose ammonia (NH₃), resulting in a fragment ion with a mass difference of 17 Da.
-
Ring Opening: The piperidine ring can undergo fission, leading to a variety of smaller fragment ions.
Caption: Predicted major fragmentation pathways for protonated 2-(2-piperidinyl)acetamide.
Experimental Protocol: Acquiring Mass Spectra
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
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Tandem MS (MS/MS): To study the fragmentation patterns, the parent ion ([M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID).
Conclusion: A Unified Spectroscopic Profile
The comprehensive spectroscopic analysis of 2-(2-Piperidinyl)acetamide hydrochloride, through the synergistic application of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, based on fundamental principles and analysis of related structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra reveal the precise connectivity and electronic environment of the atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide serves as a valuable technical resource, empowering scientists to confidently identify and characterize this important chemical compound in their research and development endeavors.
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